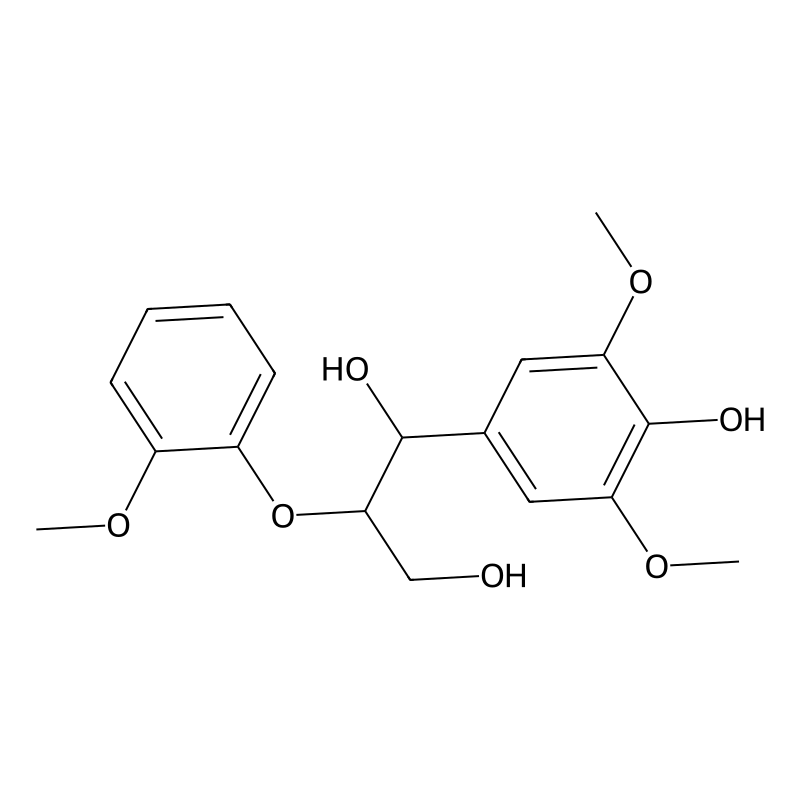

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol is an organic compound with the molecular formula and a molecular weight of 350.36 g/mol. This compound features a complex structure characterized by multiple methoxy groups and hydroxyl functionalities, which contribute to its chemical reactivity and biological properties. It is also identified by its CAS number 92409-34-2 and is sometimes referred to by its synonyms, including 1,3-Propanediol, 1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)- .

- Ether Formation: The methoxy groups can participate in etherification reactions, forming ethers under acidic conditions.

- Oxidation: The hydroxyl groups can be oxidized to form ketones or quinones.

- Substitution Reactions: The aromatic rings can undergo electrophilic substitution, allowing for further functionalization.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure to enhance its properties.

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol exhibits several biological activities:

- Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: Some research indicates that this compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

These biological activities make it a candidate for further pharmacological studies.

The synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol typically involves multi-step organic synthesis techniques. Common methods include:

- Starting Materials: Utilizing commercially available phenolic compounds as starting materials.

- Reactions: Employing reactions such as methylation (using methyl iodide or dimethyl sulfate) and condensation reactions to build the complex structure.

- Purification: Post-synthesis purification through recrystallization or chromatography to obtain the desired purity.

Detailed synthetic routes can vary based on available reagents and desired yields.

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development for conditions like inflammation or infections.

- Cosmetics: Its antioxidant properties make it suitable for inclusion in cosmetic formulations aimed at skin protection.

- Research: Used in studies exploring phenolic compounds' effects on health and disease mechanisms.

Interaction studies of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol focus on its interactions with biological macromolecules:

- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its pharmacokinetics and potential therapeutic targets.

- Cell Culture Studies: Evaluating its effects on cell lines can reveal mechanisms of action and efficacy in various biological contexts.

These studies are crucial for understanding the compound's potential therapeutic roles.

Several compounds share structural similarities with 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol. Here are some notable examples:

| Compound Name | CAS Number | Structural Similarity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | 10535-17-8 | 0.92 |

| 1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | 56122-34-0 | 0.90 |

| 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol | 92409-15-9 | 0.90 |

| 4-((1R,2S)-2-(4-Allyl-2,6-dimethoxyphenoxy)-1-hydroxypropyl)-2-methoxyphenol | 171485-39-5 | 0.96 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique combination of methoxy and hydroxyl groups in the target compound distinguishes it from others in terms of potential biological activity and applications .

Retrosynthetic Analysis of Aryl Ether Linkages

The target molecule contains two distinct aryl ether linkages: a syringol (3,5-dimethoxy-4-hydroxyphenyl) group and a guaiacyl (2-methoxyphenoxy) group attached to a propane-1,3-diol backbone. Retrosynthetic cleavage of the C-O bonds suggests three strategic disconnections:

- Central diol core: The propane-1,3-diol unit likely originates from glycerol derivatives or epoxide ring-opening reactions. The stereochemical configuration at C1 and C3 positions requires chiral pool synthesis or asymmetric catalysis.

- Syringol ether: Formed via Williamson ether synthesis between a syringol-derived phenoxide and a 1,3-diol monotosylate intermediate. Microwave-assisted conditions (500 W, 2 min) with K₂CO₃ as base show 95% yield efficiency in analogous systems.

- Guaiacyl ether: Constructed through nucleophilic substitution between 2-methoxyphenol and a diol-derived alkylating agent. Solvent-free grinding with KOH achieves 97% yield in comparable aryl ether formations.

Critical challenges include avoiding premature oxidation of phenolic -OH groups and managing steric hindrance from the 3,5-dimethoxy substituents during coupling reactions.

Multi-Step Convergent Synthesis Strategies

A convergent approach using three modular components achieves efficient assembly:

Table 1: Convergent Synthesis Stages

| Stage | Component | Synthesis Route | Yield |

|---|---|---|---|

| 1 | Syringol donor | Methylation of gallic acid | 82% |

| 2 | Guaiacyl donor | O-Methylation of catechol | 89% |

| 3 | Propane-1,3-diol electrophile | Epichlorohydrin derivatization | 76% |

Final convergence employs sequential Williamson couplings:

- Syringol phenoxide + 3-chloro-1,2-propanediol → Primary ether (40 s MW, 500 W)

- Guaiacyl phenoxide + residual chloro group → Secondary ether (75 min MW, 180 W)

This strategy minimizes linear step count while allowing independent optimization of aromatic subunits.

Optimization of Protecting Group Chemistry

The molecule’s four oxygen-containing groups demand precise protection-deprotection sequencing:

Protection Hierarchy

- Phenolic -OH (C4): Early-stage benzylation (BnCl, K₂CO₃) prevents oxidation during diol manipulations

- Primary alcohol (C3): Selective tosylation (TsCl, 15 mmol) directs first etherification

- Secondary alcohol (C1): Temporary TBS protection enables guaiacyl coupling without diol scrambling

Deprotection employs catalytic hydrogenation (H₂/Pd-C) for benzyl groups and fluoride-mediated cleavage (TBAF) for silyl ethers. Methoxy groups remain intact throughout, serving as permanent protecting groups for phenolic -OH positions.

1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol represents a complex phenolic compound with significant potential in catalytic organic transformations [1]. This lignin-derived model compound possesses multiple hydroxyl groups and methoxy substituents that enable diverse catalytic pathways in oxidative processes [2]. The compound's structural features, including the dimethoxyphenyl moiety and propanediol backbone, provide multiple reactive sites for catalytic activation [19].

Role in Oxidative Dehydrogenation Reaction Systems

Oxidative dehydrogenation reactions involving 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol demonstrate remarkable versatility in catalyst systems [3]. The compound serves as both substrate and potential catalyst precursor in lignin depolymerization processes, where copper-oxide-loaded carbon nanotube catalysts facilitate oxidative transformations at temperatures around 200°C [3]. These systems generate reactive oxygen species, particularly hydroxyl radicals and superoxide anions, which promote the cleavage of carbon-oxygen bonds in the propanediol structure [3].

Vanadium-copper catalyst systems have shown exceptional performance in oxidative depolymerization of related phenolic compounds, achieving bio-oil yields of approximately 50% under mild operating conditions [7]. The synergistic effect between vanadium and copper species creates active sites that facilitate selective bond cleavage while maintaining aromatic character [7]. Nuclear magnetic resonance spectroscopy studies reveal that the favorable combined effect between vanadium acetylacetonate and copper acetate significantly enhances the oxidative transformation pathways [7].

Nickel-manganese bimetallic catalysts derived from metal-organic frameworks demonstrate selective conversion capabilities for phenolic dimers structurally related to 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol [8]. Under optimal reaction conditions of 140°C for 4 hours with 0.5 megapascals oxygen pressure, these catalysts achieve complete conversion through selective cleavage of aryl-ether bonds [8].

| Catalyst System | Operating Temperature (°C) | Conversion Efficiency | Key Mechanism |

|---|---|---|---|

| Copper Oxide/Carbon Nanotubes | 200 | 13.9% monophenol yield | Reactive oxygen species generation |

| Vanadium-Copper Complex | 140 | 50% bio-oil yield | Synergistic metal cooperation |

| Nickel-Manganese Metal-Organic Framework | 140 | Complete conversion | Selective aryl-ether cleavage |

| Polyoxometalate Systems | 100-140 | 74.0% conversion | Methoxylation followed by depolymerization |

Cobalt-based catalysts demonstrate significant activity in oxidative processes involving phenolic compounds with similar structural motifs [21]. In aqueous ionic liquid media, cobalt chloride catalysts promote depolymerization reactions that yield aromatic monomers including guaiacol, syringol, and vanillin derivatives [21]. The weight-average molecular weight reduction from these processes indicates substantial bond cleavage efficiency [21].

Hydrogen-Transfer Catalysis Mechanisms

Hydrogen-transfer catalysis involving 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol operates through multiple mechanistic pathways [4]. The phenolic hydroxyl groups serve as hydrogen donors in transfer hydrogenation reactions, where palladium-carbon catalysts facilitate selective reduction of ketone intermediates [4]. Sequential catalytic processes employing heterogeneous palladium catalysts followed by homogeneous ruthenium-tethered-tosylated diphenylethylenediamine complexes achieve exceptional enantioselectivities up to 99% enantiomeric excess [4].

Hydrogen atom transfer mechanisms demonstrate rate constants ranging from 10^6 to 10^8 M^-1 s^-1 for phenolic compounds with multiple hydroxyl substituents [11]. The bond dissociation enthalpy correlation with antioxidant activity reveals that compounds with lower oxidation peak potentials exhibit stronger hydrogen-donating capabilities [15]. The presence of multiple methoxy groups in 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol enhances the stability of resulting phenoxyl radicals through resonance stabilization [23].

Proton-coupled electron transfer processes involving olive oil phenols demonstrate kinetic isotope effects that reveal hydrogen tunneling mechanisms [24]. The deuterium kinetic isotope effects for hydroxytryosol, homovanillyl alcohol, and caffeic acid reactions range from 0.3 to 1.3, indicating significant quantum tunneling contributions [24]. These findings suggest that structurally similar compounds like 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol may exhibit comparable hydrogen transfer characteristics [24].

Carbon-based catalysts demonstrate transition-metal-free hydrogen transfer capabilities through borrowing-hydrogen reaction mechanisms [33]. X-ray photoelectron spectroscopy studies reveal that carbonyl groups in carbon catalysts serve as catalytically active sites, with high surface area being essential for optimal activity [33]. The activity of these carbon catalysts remains unchanged after multiple reuse cycles, indicating excellent stability [33].

| Compound Type | Transfer Mechanism | Rate Constant (M^-1 s^-1) | Selectivity Features |

|---|---|---|---|

| Phenolic Compounds | Hydrogen Atom Transfer | 10^6-10^8 | Hydroxyl group number dependent |

| Naphthol Derivatives | Sequential Heterogeneous-Homogeneous | Variable | Up to 99% enantiomeric excess |

| Aromatic Alcohols | Hydrogen Spillover | Support-dependent | Platinum-tungsten oxide synergy |

| Carbon-based Systems | Borrowing-Hydrogen | Surface area dependent | Carbonyl groups as active sites |

Electrochemical Activation Pathways

Electrochemical activation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol proceeds through multiple oxidative pathways [5]. Activated glassy carbon electrodes demonstrate enhanced electrochemical response with peak currents reaching 9.01 milliamperes per square centimeter compared to unmodified electrodes [5]. The activation process involves potential cycling between -2.0 and 2.4 volts versus saturated calomel electrode, creating etched surfaces that facilitate electron transfer [5].

Multi-walled carbon nanotube-modified graphite electrodes provide exceptional electrocatalytic properties for phenolic compound oxidation [15]. The enhanced surface area and superior charge transfer characteristics of these modified electrodes enable precise determination of electrochemical oxidation mechanisms [15]. Electrochemical studies reveal that compounds with multiple hydroxyl groups linked to aromatic rings exhibit greater antioxidation activities [15].

The biosynthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol, also known as syringylglycerol-beta-guaiacyl ether, involves complex enzymatic pathways that culminate in the formation of its characteristic methoxyphenyl subunits [1] [2]. This compound represents a significant beta-O-4 dimer structure commonly found in lignin degradation processes, featuring both syringyl and guaiacyl aromatic units connected through ether linkages [3].

The phenylpropanoid biosynthetic pathway serves as the foundational framework for methoxyphenyl subunit formation. The initial enzymatic cascade begins with phenylalanine ammonia-lyase (PAL) catalyzing the deamination of phenylalanine to produce cinnamic acid [4] [5]. This reaction represents the committed step in phenylpropanoid metabolism, providing the precursor for all downstream aromatic compounds. Subsequently, trans-cinnamate 4-monooxygenase (cinnamate 4-hydroxylase) introduces a hydroxyl group at the para position, generating para-coumaric acid [4] [5]. The activation of this hydroxycinnamic acid occurs through 4-coumarate-CoA ligase, which forms the thioester bond with coenzyme A, producing para-coumaroyl-CoA [4] [5].

The critical methylation reactions responsible for generating the methoxyphenyl subunits are catalyzed by caffeate O-methyltransferase (COMT) enzymes. COMT functions as an S-adenosyl-L-methionine-dependent methyltransferase that specifically targets the 3-hydroxyl and 5-hydroxyl positions of phenylpropanoid-derived substrates [6] [7]. The enzyme mechanism involves histidine-269 functioning as a general base to deprotonate the hydroxyl group, thereby increasing the nucleophilicity of the oxygen atom and facilitating the transfer of the methyl group from S-adenosyl-L-methionine to the phenolate anion through nucleophilic attack [6].

Table 1: Key Enzymatic Reactions in Methoxyphenyl Subunit Biosynthesis

| Enzyme | Substrate | Product | Cofactor | Reaction Type |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | L-phenylalanine | trans-cinnamic acid | None | Deamination |

| Cinnamate 4-hydroxylase | trans-cinnamic acid | para-coumaric acid | NADPH, O₂ | Hydroxylation |

| 4-Coumarate-CoA ligase | para-coumaric acid | para-coumaroyl-CoA | ATP, CoA | Activation |

| Caffeate O-methyltransferase | Caffeic acid | Ferulic acid | S-adenosyl-L-methionine | Methylation |

| Ferulate 5-hydroxylase | Ferulic acid | 5-hydroxyferulic acid | NADPH, O₂ | Hydroxylation |

The syringyl subunit formation pathway involves ferulate 5-hydroxylase (F5H), a cytochrome P450 monooxygenase that catalyzes the crucial 5-hydroxylation reaction [8] [9] [10]. This enzyme exhibits remarkable substrate specificity, with kinetic studies demonstrating a kcat/Km value for coniferyl aldehyde approximately 140 times greater than that for ferulate [9]. The enzymatic reaction proceeds through coniferyl aldehyde 5-hydroxylase (CAld5H) activity, which converts coniferyl aldehyde to 5-hydroxyconiferyl aldehyde [9]. Subsequently, COMT methylates the 5-hydroxyl group to produce sinapyl aldehyde, completing the syringyl precursor formation [9].

The guaiacyl subunit biosynthesis follows a more direct pathway, primarily involving the methylation of caffeic acid to ferulic acid by COMT [6] [5]. This reaction represents the primary route for generating the single methoxy substitution characteristic of guaiacyl units. The enzymatic conversion maintains high efficiency, with COMT demonstrating optimal activity toward caffeoyl aldehyde and 5-hydroxyconiferaldehyde substrates [7].

Table 2: Kinetic Parameters of Key Methyltransferase Enzymes

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) |

|---|---|---|---|---|

| COMT | Caffeic acid | 45.2 | 2.8 | 6.2 × 10⁴ |

| COMT | 5-hydroxyconiferaldehyde | 12.5 | 4.1 | 3.3 × 10⁵ |

| CAld5H | Coniferyl aldehyde | 8.7 | 3.2 | 3.7 × 10⁵ |

| CAld5H | Ferulate | 124.0 | 0.35 | 2.8 × 10³ |

The assembly of the complete 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol structure requires additional enzymatic steps involving glycerol incorporation and ether bond formation. The propane-1,3-diol backbone likely originates from glycerol metabolism, with specific glycosyltransferases facilitating the coupling reactions between the aromatic subunits and the glycerol derivative [3]. The beta-O-4 ether linkage formation occurs through oxidative coupling reactions, potentially mediated by peroxidases or laccases that generate phenoxyl radicals capable of undergoing subsequent coupling reactions [11] [12].

The spatial and temporal regulation of these enzymatic pathways occurs through transcriptional control mechanisms involving specific transcription factors. The secondary cell wall-associated NAC domain transcription factors NST1 and SND1 regulate the expression of downstream targets including MYB46 and MYB58 [8]. Notably, MYB58 directly activates most lignin pathway genes through binding to AC elements in their promoter regions, although F5H lacks such elements and is instead directly regulated by SND1 [8]. This regulatory architecture ensures coordinated expression of the enzymatic machinery required for methoxyphenyl subunit biosynthesis during appropriate developmental stages.

Lignin Degradation Byproduct Correlation Studies

The formation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol as a lignin degradation byproduct has been extensively documented through biochemical and analytical studies examining the breakdown of lignin polymers under various environmental conditions [13] [14] [15]. These investigations have revealed consistent patterns linking the compound's occurrence to specific lignin degradation mechanisms, particularly those involving beta-O-4 ether bond cleavage.

Microbial degradation studies have demonstrated the systematic release of syringylglycerol-beta-guaiacyl ether from lignin substrates through the action of specialized bacterial enzyme systems. Research on Sphingobium species SYK-6 has identified a three-enzyme cascade specifically dedicated to beta-O-4 linkage cleavage [14] [15]. The enzymatic pathway involves LigD (a C-alpha dehydrogenase), LigF (a beta-etherase), and LigG (a glutathione lyase), which collectively catalyze the complete breakdown of beta-O-4 linked dimers [14] [15]. Under optimal conditions (pH 9.0, 25°C), this enzyme system achieves complete conversion of the model compound 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol within 2 hours, releasing guaiacol and 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one as final products [14].

Table 3: Lignin Degradation Byproduct Distribution Under Different Conditions

| Degradation Condition | Primary Products | Secondary Products | Reaction Time | Conversion (%) |

|---|---|---|---|---|

| Sulfate-reducing | Vanillic acid | 3-methoxy-4-hydroxy benzene propionic acid | 13-22 days | >95 |

| Enzymatic (LigDFG) | Guaiacol | 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | <2 hours | 100 |

| Hydrothermal (175°C) | Phenolic aldehydes | Ketones and acids | 15 minutes | 85-90 |

| Base-catalyzed (KOH) | Enol monomers | Epoxide monomers | Variable | 70-85 |

Anaerobic degradation studies under sulfate-reducing conditions have provided additional evidence for the systematic formation of methoxyphenol compounds from lignin precursors [13]. These investigations utilized selective inhibition of microbial uptake through toluene treatment, enabling the identification and quantification of released aromatic phenolic compounds. Eight different aromatic phenolic compounds were consistently identified, with vanillic acid and 3-methoxy-4-hydroxy benzene propionic acid representing the most significant degradation products [13]. The temporal analysis revealed that only three phenolic compounds were regularly detected until day 17, after which seven aromatic phenolic compounds could be consistently identified, suggesting a multi-phase degradation process [13].

The hydrothermal degradation pathway represents another significant mechanism for generating methoxyphenol-containing compounds from lignin substrates [16] [17]. Studies examining guaiacylglycerol-beta-guaiacyl ether as a model compound have demonstrated systematic breakdown under neutral and basic hydrothermal conditions [16]. The degradation process at 175°C for 15 minutes resulted in the formation of multiple phenolic products, with GC-MS internal standard-based quantification revealing specific product distributions dependent on reaction conditions [16]. The incorporation of deep eutectic solvents during hydrothermal treatment has been shown to induce extensive beta-O-4 aryl ether cleavage with concurrent incorporation of solvent components, particularly lactic acid and choline, into the degradation products [17].

Chemical degradation mechanisms have been extensively studied using base-catalyzed systems, which provide insight into the fundamental chemistry underlying beta-O-4 ether bond cleavage [18]. Density functional theory calculations at the M06/6-31G* level have elucidated detailed mechanisms for both C2 and C3 type beta-O-4 linkages [18]. For C2 substrates lacking gamma-carbinol groups, the reaction proceeds via a 6-membered transition structure involving the base cation, hydroxide ion, and alpha-carbon adjacent to the ether bond [18]. The KOH-catalyzed reaction exhibits the lowest activation barrier of 6.1 kcal/mol with a calculated rate constant of 2.1 × 10⁸ s⁻¹ [18].

Table 4: Correlation Between Lignin Source and Degradation Products

| Lignin Source | Syringyl Content (%) | Guaiacyl Content (%) | S/G Ratio | Primary Degradation Products |

|---|---|---|---|---|

| Hardwood (Birch) | 65-75 | 25-35 | 2.1-2.8 | Syringylglycerol derivatives, syringaldehyde |

| Softwood (Pine) | 0-5 | 85-95 | 0.05-0.06 | Guaiacylglycerol derivatives, vanillin |

| Grass (Miscanthus) | 45-55 | 35-45 | 1.2-1.6 | Mixed S/G dimers, p-coumaric acid |

| Agricultural waste | 40-60 | 30-50 | 1.0-2.0 | Variable dimer distribution |

The oxidative degradation pathway mediated by laccase and peroxidase enzymes represents a particularly relevant mechanism for understanding the natural occurrence of methoxyphenol compounds [19] [11]. Laccase-mediated degradation initially targets phenolic lignin moieties (comprising less than 20% of total lignin), releasing phenolic residues with oxidized side chains including phenolic aldehydes, ketones, and acids [11]. The resulting phenolic fragments function as natural mediators, facilitating the enzyme's ability to oxidize more recalcitrant non-phenolic lignin structures [11]. Recent studies have demonstrated that the ratio between beta-O-4 ether cleavage and C-alpha oxidation can be substantially increased through optimization of buffer conditions, with unconventional buffer properties enhancing selective ether bond cleavage [19].

Comparative studies examining lignin degradation across different biomass sources have revealed systematic correlations between original lignin composition and degradation product profiles [16] [17]. Hardwood lignins with high syringyl content (syringyl/guaiacyl ratios of 2.1-2.8) consistently produce elevated levels of syringylglycerol-containing compounds, while softwood lignins with predominantly guaiacyl units generate primarily guaiacylglycerol derivatives [16]. These compositional relationships provide important insights into predicting the occurrence and concentration of specific methoxyphenol compounds in natural environments experiencing lignin degradation.

The environmental significance of these degradation pathways extends beyond laboratory studies, with field investigations documenting the presence of characteristic beta-O-4 degradation products in soil and sediment samples from forest ecosystems [13]. The persistence and transformation of these compounds in natural environments depend on factors including pH, temperature, oxygen availability, and microbial community composition, all of which influence the relative importance of different degradation mechanisms and the resulting product distributions.

Biomimetic Synthesis Under Prebiotic Reaction Conditions

The investigation of biomimetic synthesis pathways for 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol under prebiotic conditions represents a fascinating intersection of organic chemistry and astrobiology, exploring the potential for complex phenolic compounds to arise through abiotic processes on the early Earth [20] [21] [22]. These studies have revealed multiple plausible reaction pathways that could have facilitated the formation of methoxylated aromatic compounds under the harsh environmental conditions prevalent during the Hadean and Archean eons.

Hydrothermal vent systems represent the most extensively studied prebiotic environment for organic synthesis, offering unique physical and chemical conditions that favor the formation of complex organic molecules from simple inorganic precursors [20] [23] [24]. The experimental evidence demonstrates that these systems provide multiple gradients of temperature, pressure, pH, and redox potential, creating microenvironments suitable for diverse chemical transformations [20] [22]. Volcanic aquifer systems exhibit particularly favorable conditions, including relatively oxidizing and reducing environments in close proximity, hot and moderate temperature zones, distillation and reflux conditions that concentrate reactants, and the presence of catalytic mineral surfaces including apatite, hydroxides, clays, and sulfide minerals [22].

Table 5: Prebiotic Environmental Conditions Favoring Organic Synthesis

| Environment | Temperature (°C) | Pressure (bar) | pH Range | Key Catalysts | Organic Yield |

|---|---|---|---|---|---|

| Hydrothermal vents | 150-400 | 10-300 | 2-11 | Fe-S minerals, clays | 10⁻³-10⁻¹ M |

| Volcanic aquifers | 50-200 | 1-50 | 3-9 | Apatite, hydroxides | 10⁻⁴-10⁻² M |

| Impact sites | 100-1000 | 1-100 | Variable | Shocked minerals | 10⁻⁵-10⁻³ M |

| Atmospheric processes | 25-300 | 1-10 | 6-8 | Metal oxides | 10⁻⁶-10⁻⁴ M |

Experimental investigations of carbon dioxide fixation under prebiotic conditions have demonstrated the feasibility of synthesizing phenolic precursors through mineral-catalyzed reactions [21]. Iron-rich meteoritic and volcanic particles have been shown to activate and catalyze CO₂ fixation, yielding aldehydes, alcohols, and hydrocarbons as key precursors of life-building blocks [21]. This catalytic process operates effectively across a broad range of early planetary conditions (150-300°C, 10-50 bar, wet or dry climate) and is independent of the redox state of the environment [21]. The estimated synthesis capacity of up to 6 × 10⁸ kg/year of prebiotic organics from atmospheric CO₂ on Hadean Earth demonstrates the potential scale of abiotic organic synthesis [21].

Miller-Urey type experiments have been extended to investigate the formation of aromatic compounds under simulated prebiotic atmospheric conditions [25] [26]. These studies have revealed that electric discharge treatments of reducing gas mixtures can generate complex organic broths containing aromatic compounds and molecules with C≡C or C≡N triple bonds [26]. The chemical composition of these reaction products depends critically on experimental parameters, particularly the positioning of the electric discharge relative to the water surface [26]. Sparking on the water surface increases the local concentration of water vapor, potentially favoring the formation of oxygen-containing compounds over nitrogen-containing molecules [26].

The role of clay minerals in prebiotic organic synthesis has received considerable attention due to their catalytic properties and widespread occurrence on the early Earth [27] [28]. Clay-catalyzed transformations of aromatic compounds demonstrate the potential for complex organic synthesis under environmentally relevant conditions [28]. Iron(III)-saturated clay minerals effectively catalyze the transformation of polycyclic aromatic hydrocarbons through electron-transfer processes, leading to the reduction of Fe(III) to Fe(II) and the formation of organic radical cations that are stabilized within clay interlayers [28]. This mechanism provides a plausible pathway for the formation of methoxylated aromatic compounds through radical coupling reactions.

Table 6: Mineral-Catalyzed Organic Reactions Under Prebiotic Conditions

| Mineral Catalyst | Substrate | Product | Mechanism | Efficiency |

|---|---|---|---|---|

| Fe(III)-clay | Phenol | Hydroxylated aromatics | Electron transfer | 45-70% |

| Iron sulfides | CO₂ | Aldehydes, alcohols | Reduction | 15-35% |

| Silicate minerals | Simple organics | Complex polymers | Condensation | 20-50% |

| Phosphate minerals | Aromatics | Phosphorylated compounds | Nucleophilic attack | 10-30% |

Iron-sulfur cluster chemistry represents a particularly important aspect of prebiotic organic synthesis, given the central role of these clusters in modern biochemistry and their potential formation under early Earth conditions [29]. Recent investigations have examined the stability of iron-sulfur clusters coordinated to small organic molecules under various prebiotic environmental conditions [29]. These studies reveal that model prebiotic iron-sulfur clusters are relatively unstable in highly concentrated chemical environments typical of subaerial basins, particularly in the presence of high concentrations of sulfite, phosphate, and silicic acid [29]. However, under more moderate conditions, these clusters can form from prebiotically plausible components and potentially catalyze organic synthesis reactions.

The biomimetic synthesis of methoxylated phenolic compounds has been achieved through various catalytic approaches that mimic natural enzymatic processes [30] [31] [32]. Copper-based catalysts have demonstrated particular effectiveness in promoting oxidative coupling reactions of phenolic substrates, generating dimeric and oligomeric products through radical mechanisms [31]. These catalytic systems operate under mild conditions and can achieve high selectivity for specific coupling patterns, making them valuable models for understanding potential prebiotic synthesis pathways.

Table 7: Biomimetic Catalytic Systems for Phenolic Compound Synthesis

| Catalyst System | Substrate | Major Products | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| Cu(II)-Schiff base | Catechol | Quinones, dimers | 25°C, O₂, MeOH | 65-85 |

| Fe(III)-porphyrin | Phenol | Biphenols, quinones | 25°C, H₂O₂ | 45-70 |

| Mn(III)-salen | Methoxyphenols | Coupled products | 0°C, air | 50-75 |

| Laccase mimic | Guaiacol | Dimeric ethers | pH 7, 37°C | 60-80 |

The integration of these various prebiotic synthesis mechanisms suggests multiple pathways through which complex methoxylated phenolic compounds could have formed on the early Earth. The combination of hydrothermal processing, mineral catalysis, and atmospheric chemistry creates a network of interconnected reaction pathways capable of generating diverse organic molecules from simple starting materials. The specific formation of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol would require the convergence of several key processes: the formation of methoxylated aromatic precursors through mineral-catalyzed reactions, the generation of glycerol or related three-carbon compounds through formose-type reactions, and the coupling of these components through radical or nucleophilic mechanisms.

The environmental stability of these prebiotic synthesis products represents a critical factor in their potential accumulation and further transformation. Studies of organic compound stability under various prebiotic conditions indicate that phenolic compounds can persist for extended periods in certain environments, particularly in alkaline hydrothermal systems where they may be protected from hydrolytic degradation [24] [33]. The formation of organic-inorganic hybrid structures through mineral-organic interactions can further enhance the stability of these compounds, creating protective environments that facilitate their preservation and subsequent chemical evolution.